6-Gingesulfonic acid

Description

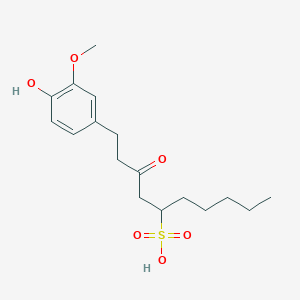

Structure

3D Structure

Properties

CAS No. |

145937-21-9 |

|---|---|

Molecular Formula |

C17H26O6S |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)-3-oxodecane-5-sulfonic acid |

InChI |

InChI=1S/C17H26O6S/c1-3-4-5-6-15(24(20,21)22)12-14(18)9-7-13-8-10-16(19)17(11-13)23-2/h8,10-11,15,19H,3-7,9,12H2,1-2H3,(H,20,21,22) |

InChI Key |

UGTSZVWDFDIWIG-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O |

Canonical SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O |

Other CAS No. |

145937-21-9 |

Synonyms |

6-gingesulfonic acid |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies of 6 Gingesulfonic Acid

Advanced Spectroscopic Techniques for 6-Gingesulfonic Acid Structure Determination

The definitive structural confirmation of this compound relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed insights into the atomic connectivity and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Hypothesized ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| Aromatic Protons (H-2', H-5', H-6') | 6.6 - 6.9 | m | Signals corresponding to the protons on the vanillyl group. |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.8 | s | A singlet peak characteristic of the methoxy group on the aromatic ring. |

| Methylene (B1212753) Protons adjacent to Ketone (H-2, H-4) | 2.7 - 2.9 | m | Complex multiplets due to coupling with neighboring protons. |

| Methine Proton (H-5) | ~4.0 | m | The proton attached to the carbon bearing the hydroxyl group, shifted downfield. |

| Methylene Protons in Alkyl Chain | 1.2 - 1.6 | m | A broad multiplet representing the protons of the hexyl chain. |

| Terminal Methyl Protons (H-10) | ~0.9 | t | A triplet due to coupling with the adjacent methylene group. |

| Proton adjacent to Sulfonic Acid group | ~3.0 - 3.5 | m | Expected to be shifted downfield due to the electron-withdrawing nature of the sulfonic acid group. |

Hypothesized ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| Carbonyl Carbon (C-3) | > 200 |

| Aromatic Carbons (C-1' to C-6') | 110 - 150 |

| Carbon bearing Hydroxyl group (C-5) | ~70 |

| Methoxy Carbon (-OCH₃) | ~56 |

| Methylene Carbons in Alkyl Chain | 20 - 40 |

| Carbon adjacent to Sulfonic Acid group | 50 - 60 |

Mass Spectrometry (MS) Approaches for this compound

Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers valuable structural information. researchgate.net

Expected Mass Spectrometry Fragmentation Data for this compound:

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M-H]⁻ | 359.13 | Molecular ion in negative ion mode. |

| [M-H₂O-H]⁻ | 341.12 | Loss of a water molecule from the molecular ion. |

| [M-SO₃-H]⁻ | 279.17 | Loss of the sulfonic acid group. |

| Vanillyl fragment | 137.06 | Cleavage at the benzylic position. |

Chromatographic Separation and Purification Protocols for this compound

The isolation of this compound from the complex mixture of compounds present in ginger extracts necessitates efficient separation and purification techniques. Preparative chromatography is the cornerstone of this process.

Preparative Thin-Layer Chromatography (Prep-TLC)

Preparative Thin-Layer Chromatography (Prep-TLC) serves as a valuable method for the small-scale purification of this compound. rochester.edu This technique allows for the separation of compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase. thepharmajournal.comijcrt.org For the purification of polar compounds like this compound, a polar solvent system would be employed. The separated bands can be visualized under UV light, scraped from the plate, and the compound of interest can be extracted with a suitable solvent. rsc.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For larger scale and higher purity isolation of this compound, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. google.comqascf.com This technique utilizes a high-pressure system to pump a solvent mixture through a column packed with a stationary phase. nih.govuobasrah.edu.iq Reversed-phase columns (e.g., C18) are commonly used for the separation of ginger compounds. researchgate.netresearchgate.net A gradient elution with a mobile phase consisting of water (often with a small percentage of acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile (B52724) allows for the effective separation of components. The fraction corresponding to this compound can be collected for further analysis.

Computational Approaches in this compound Structural Analysis

In modern natural product chemistry, computational methods are increasingly used to complement experimental data in structural elucidation. While specific computational studies on this compound are not widely reported, analogous studies on other ginger compounds suggest the potential applications. Density Functional Theory (DFT) calculations could be employed to predict the NMR chemical shifts of different possible isomers of this compound. By comparing the calculated spectra with the experimental data, the most likely structure can be identified. Furthermore, molecular modeling can provide insights into the three-dimensional conformation of the molecule, which can influence its spectroscopic properties.

Theoretical Insights into this compound Remain Largely Unexplored

Despite its identification as a unique compound from ginger, a comprehensive understanding of the chemical behavior and reaction mechanisms of this compound at a molecular level through theoretical calculations is not yet available in publicly accessible scientific literature. While the initial discovery and isolation of this compound were accompanied by its structural elucidation using various physicochemical methods, in-depth computational studies to provide mechanistic insights are conspicuously absent. nih.gov

Theoretical calculations, such as those based on density functional theory (DFT), are powerful tools for predicting molecular geometries, electronic properties, and reaction pathways. For many natural products, these computational approaches have been instrumental in understanding their biosynthesis, reactivity, and interactions with biological targets. However, the application of these methods to this compound has not been reported.

In contrast, related compounds found in ginger, such as scirp.org-gingerol and scirp.org-shogaol, have been the subject of some computational analysis, particularly in the context of their biological activities. These studies have explored their binding affinities to various receptors and their potential as scavengers of harmful chemical species. Nevertheless, the distinct structural feature of this compound, the sulfonic acid group, introduces unique electronic and steric properties that cannot be directly inferred from studies on its non-sulfonated analogues. The presence of the sulfonic acid moiety is expected to significantly influence its acidity, solubility, and interaction with molecular targets, making dedicated theoretical studies essential for a complete understanding of its chemical nature.

At present, there are no published data tables or detailed research findings from theoretical calculations that would provide mechanistic insights specifically into the chemistry of this compound. The scientific community awaits such studies to illuminate the molecular underpinnings of its properties and potential applications.

Synthetic Chemistry of 6 Gingesulfonic Acid

Chemical Synthesis Pathways from Precursors

The transformation of 6-shogaol (B1671286) into 6-gingesulfonic acid is a key process, particularly noted in the context of post-harvest processing of ginger. nih.gov

Electrophilic Addition Mechanisms Involving 6-Shogaol as a Precursor to this compound.acs.org

The primary mechanism for the synthesis of this compound from 6-shogaol is through an electrophilic addition reaction. nih.govacs.org This transformation is believed to occur when 6-shogaol is treated with a source of sulfonic acid. nih.govacs.org The reaction targets the α,β-unsaturated ketone moiety within the 6-shogaol structure. researchgate.net

The presence of an electron-deficient double bond in the 6-shogaol molecule makes it susceptible to nucleophilic attack. In this case, the bisulfite ion acts as the nucleophile, adding to the β-carbon of the α,β-unsaturated system. This addition disrupts the conjugation and leads to the formation of a saturated carbon-carbon bond at the former C4-C5 position. researchgate.net The final product, this compound, features a sulfonyl group attached to the C-5 position of the parent structure. researchgate.net

Role of Specific Reagents in this compound Synthesis (e.g., Sodium Bisulfite, TBPB).nih.govresearchgate.net

The synthesis of this compound from 6-shogaol has been successfully achieved using specific reagents to facilitate the electrophilic addition. nih.gov

Sodium Bisulfite (NaHSO₃) : This reagent serves as the source of the bisulfite ion, which is the key nucleophile in the reaction. nih.govwikipedia.org Sodium bisulfite solutions are typically prepared by reacting sulfur dioxide with a base like sodium hydroxide (B78521) or sodium bicarbonate. wikipedia.org In the synthesis, a methanol (B129727) solution of 6-shogaol is treated with sodium bisulfite. nih.govacs.org

tert-Butyl Peroxybenzoate (TBPB) : TBPB is used in conjunction with sodium bisulfite in the synthesis. nih.govresearchgate.net While the precise mechanism of its action in this specific reaction is not fully detailed in the provided sources, peroxy compounds in other contexts can act as initiators for radical reactions or as oxidizing agents. A study reported the successful synthesis of this compound by reacting 6-shogaol with NaHSO₃ in the presence of TBPB, achieving a yield of 54.8% after purification. nih.govresearchgate.net

The reaction is typically carried out by stirring a mixture of 6-shogaol, sodium bisulfite, and TBPB in a solvent like methanol at an elevated temperature (e.g., 75 °C) for an extended period (e.g., 30 hours). nih.govacs.org

| Reagent | Role in Synthesis |

| 6-Shogaol | Precursor molecule with an α,β-unsaturated ketone. |

| Sodium Bisulfite (NaHSO₃) | Provides the nucleophilic bisulfite ion. nih.gov |

| tert-Butyl Peroxybenzoate (TBPB) | Used in the reaction mixture with NaHSO₃. nih.gov |

Enantioselective Synthesis Methodologies for Gingesulfonic Acids

The development of methods to control the stereochemistry during the synthesis of gingesulfonic acids is a significant advancement, allowing for the preparation of specific enantiomers.

Organocatalytic Conjugate Addition Approaches.nih.gov

The first organocatalyzed enantioselective synthesis of gingesulfonic acids has been developed, providing a mild and convenient route to these compounds. nih.govrsc.org This method utilizes an aminothiourea-catalyzed conjugate addition of bisulfite to the α,β-unsaturated carbonyl moiety present in precursors. nih.govresearchgate.net

This approach allows for the preparation of optically active sulfonic acids in both their natural and unnatural configurations. nih.gov The use of a chiral bifunctional organocatalyst, such as a cinchona alkaloid-derived squaramide or an aminothiourea, facilitates the enantioselective addition of sodium bisulfite to the electrophilic double bond. researchgate.netresearchgate.net These reactions can achieve high yields and excellent enantioselectivities under mild conditions. researchgate.net This methodology has been successfully applied to the synthesis of a variety of chiral β-nitroethanesulfonic acid compounds with up to 99% yield and 96% enantiomeric excess (ee). researchgate.net

Stereochemical Determination and Absolute Configuration Confirmation of Gingesulfonic Acids.nih.gov

The absolute stereochemistry of the newly synthesized enantiomerically enriched gingesulfonic acids has been unequivocally confirmed. nih.govrsc.org A key technique for this determination is single-crystal X-ray diffractometry. nih.gov This powerful analytical method provides a three-dimensional structural analysis of the molecule, allowing for the precise assignment of the spatial arrangement of atoms and thus the absolute configuration (R or S) at the stereocenter. researchgate.netchemistrysteps.com

The Cahn-Ingold-Prelog priority rules are applied to assign the absolute configuration based on the atomic numbers of the atoms attached to the chiral center. chemistrysteps.com By analyzing the diffraction pattern of a single crystal of the compound, researchers can definitively establish the absolute stereochemistry of the synthesized gingesulfonic acids. nih.gov

| Methodology/Technique | Application in Gingesulfonic Acid Synthesis |

| Organocatalytic Conjugate Addition | Enables the enantioselective synthesis of gingesulfonic acids using chiral aminothiourea or squaramide catalysts. nih.govresearchgate.net |

| Single-Crystal X-ray Diffractometry | Used for the unequivocal determination and confirmation of the absolute stereochemistry of the synthesized gingesulfonic acids. nih.govrsc.org |

Analytical Methodologies for 6 Gingesulfonic Acid Detection and Quantification

Chromatographic-Mass Spectrometric Techniques for 6-Gingesulfonic Acid Analysis

Chromatography coupled with mass spectrometry has emerged as the gold standard for the analysis of this compound. These methods offer high sensitivity and selectivity, allowing for both the quantification of the compound and its use as a chemical marker.

Ultra-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UPLC-QQQ-MS/MS) is a powerful technique for the precise quantification of this compound. This methodology was successfully used to develop a reliable and robust quantitative determination method for this compound in rat plasma. nih.govacs.org The method demonstrated high accuracy and precision, with all analytical variations falling within ±15%. nih.gov

The UPLC system, equipped with a binary pump, degasser, thermostatic column compartment, and autosampler, ensures efficient chromatographic separation. nih.gov Samples are typically kept at a controlled temperature of 8°C in the autosampler before being injected into a C18 column for separation. nih.gov A multiple reaction monitoring (MRM) mode on the triple quadrupole mass spectrometer allows for highly selective and sensitive detection of the target analyte. nih.gov The established UPLC-QQQ-MS/MS method has proven to be dependable for pharmacokinetic analyses of this compound. nih.govacs.org

A study focusing on the quality assessment of commercial dried ginger also utilized UPLC-QqQ-MS/MS to develop a targeted quantification method for ten characteristic chemicals, including this compound. This approach enables a rapid determination of whether ginger has undergone sulfur processing. researchgate.net

Table 1: UPLC-QQQ-MS/MS Method Parameters for this compound Quantification

| Parameter | Specification |

| Technique | Ultra-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UPLC-QQQ-MS/MS) |

| Application | Quantitative determination of this compound in plasma |

| Column | Waters Acquity HSS C18 (100 Å, 1.8 μm, 2.1 mm × 50 mm) |

| Column Temperature | 40 °C |

| Autosampler Temperature | 8 °C |

| Injection Volume | 2 μL |

| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) |

| Validation | Accuracy and precision within ±15% |

Data sourced from multiple studies on the quantitative analysis of this compound. nih.govacs.org

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is instrumental in identifying this compound as a distinct chemical marker. nih.govresearchgate.net This advanced analytical approach is used to investigate the chemical changes in ginger that result from sulfur fumigation. nih.govresearchgate.net

Through metabolomics studies utilizing UHPLC-QTOF-MS/MS, it was discovered that sulfur fumigation significantly alters the chemical profile of ginger. nih.govresearchgate.net Notably, this compound, once thought to be a natural component of ginger, was identified as an artificial derivative. nih.govresearchgate.netscience.gov This compound is formed through the electrophilic addition of 6-shogaol (B1671286) to sulfurous acid, a reaction that occurs during the sulfur fumigation process. nih.govresearchgate.net

The presence of this compound, confirmed through UHPLC-QTOF-MS/MS analysis, serves as a definitive indicator that the ginger has been treated with sulfur. nih.govresearchgate.net This technique has been used to confirm that all inspected commercial ginger samples were sulfur-fumigated. nih.govresearchgate.netresearchgate.net

Application in Authenticity and Quality Control of Botanical Materials

The detection of this compound has significant implications for the authenticity and quality control of botanical materials, particularly ginger.

The presence of this compound is a direct result of sulfur fumigation, a process used in the post-harvest handling of ginger. nih.govresearchgate.net Analytical methods such as UHPLC-QTOF-MS/MS have been crucial in establishing this compound as a characteristic chemical marker for identifying sulfur-fumigated ginger. nih.govresearchgate.netoup.comresearchgate.netoup.com

Research has demonstrated that this compound is not naturally present in ginger but is instead an artifact of the fumigation process. nih.govresearchgate.net The identification of this compound allows for the clear differentiation between non-sulfur-fumigated and sulfur-fumigated ginger. oup.comoup.com This provides a scientific basis for the quality control and safety evaluation of ginger products. nih.govresearchgate.net

Biochemical and Pharmacological Investigations of 6 Gingesulfonic Acid in Vitro and Pre Clinical in Vivo

Comparative Pharmacokinetics of 6-Gingesulfonic Acid in Animal Models

Direct pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models are not presently available in published scientific literature. However, insights can be gleaned from the extensive research on its parent compounds, jocpr.com-gingerol and jocpr.com-shogaol.

Absorption and Elimination Kinetics of this compound

Specific data on the absorption and elimination kinetics of this compound is not documented. For comparison, jocpr.com-gingerol is rapidly cleared from plasma after intravenous administration in rats, with a terminal half-life of approximately 7.23 minutes. nih.gov Following oral administration in rats, jocpr.com-shogaol is extensively metabolized, with about 20% of the administered radioactivity excreted in urine and 64% in feces. researchgate.net The primary route of elimination for gingerols and shogaols in humans appears to be through the formation of glucuronide and sulfate (B86663) conjugates. nih.govnii.ac.jp Given that this compound is a sulfonated compound, its pharmacokinetic profile, particularly its elimination, would likely differ significantly from its non-sulfonated precursors.

Systemic Exposure Profiles of this compound

There is no available data on the systemic exposure profiles of this compound. Studies on other ginger phenolics, such as jocpr.com-gingerol, nih.gov-gingerol, researchgate.net-gingerol, and jocpr.com-shogaol, have shown that oral administration of ginger extract results in low systemic exposure to the free compounds. mdpi.com This is largely attributed to extensive first-pass metabolism, particularly glucuronidation. mdpi.com Treatment of plasma samples with β-glucuronidase significantly increases the measured concentrations of these compounds, indicating that they are primarily present in their conjugated forms. mdpi.com

Metabolic Pathways and Metabolite Profiling of this compound

The metabolic pathways and metabolite profile of this compound have not been specifically elucidated.

Qualitative and Quantitative Differences in this compound Metabolites Compared to 6-Shogaol (B1671286) Metabolites

Detailed comparative studies on the metabolites of this compound versus jocpr.com-shogaol are absent from the literature. The metabolism of jocpr.com-shogaol has been investigated in liver microsomes from various species, including mice, rats, dogs, monkeys, and humans. nih.gov Major metabolic routes for jocpr.com-shogaol include a redox pathway and the mercapturic acid pathway. nih.gov Key metabolites identified include reductive metabolites (M6, M9, M11) and oxidative metabolites (M14, M15). nih.gov The formation of these metabolites shows interspecies differences. nih.gov Given that this compound is itself a potential metabolite, its further biotransformation would follow different enzymatic pathways, likely involving desulfonation or further conjugation, but this remains speculative without direct research.

Biological Activity Mechanisms and Cellular Interactions of this compound (In Vitro Studies)

While a study has reported the isolation of this compound from Taiwanese ginger and noted its anti-ulcer activity, comprehensive investigations into its other biological activities, such as antiproliferative effects, are lacking. nih.gov

Antiproliferative Activity on Cancer Cell Lines (e.g., HCT-116, Hep-G2, HCC-1806)

There is no specific data available on the antiproliferative activity of this compound on HCT-116, Hep-G2, or HCC-1806 cancer cell lines. However, extensive research has been conducted on the anticancer effects of other ginger compounds.

For instance, ginger extract has been shown to inhibit the proliferation of HCT-116 colon cancer cells. Similarly, jocpr.com-gingerol has been found to suppress the growth of HCT-116 cells by targeting leukotriene A4 hydrolase. nih.gov

In studies with HepG2 human hepatoma cells, ginger extract and jocpr.com-gingerol have demonstrated antiproliferative and pro-apoptotic effects. researchgate.net Other studies have also reported the antiproliferative activity of various plant extracts on HepG2 cells. tci-thaijo.orgnih.gov

Regarding HCC-1806, a triple-negative breast cancer cell line, certain ginger extracts have shown antiproliferative effects. researchgate.net

It is important to note that these findings relate to other ginger constituents and not this compound itself. The biological activities of this compound may differ significantly from its precursors due to the presence of the sulfonic acid group, which alters its polarity and potential molecular interactions.

Anti-ulcerogenic Mechanisms of this compound

The anti-ulcerogenic properties of this compound have been demonstrated in preclinical models, particularly in preventing gastric lesions induced by chemical irritants such as HCl/ethanol in rats. nih.govnih.gov While the precise molecular pathways of this compound are yet to be fully elucidated, its protective effects are understood through the broader context of gastric cytoprotection. This process involves several key defensive mechanisms of the gastric mucosa.

A primary proposed mechanism is the enhancement of the gastric mucosal barrier. This barrier includes a layer of mucus and bicarbonate that protects the stomach lining from acid and other damaging agents. researchgate.netwustl.edu Studies on ginger extracts and their constituents suggest a role in stimulating the secretion of gastric mucus. nih.govnih.gov For instance, some constituents of ginger have been shown to increase gastric wall mucus, which acts as a physical barrier against irritants. nih.gov Prostaglandins (B1171923) are crucial signaling molecules in the stomach that stimulate the secretion of both mucus and bicarbonate, and also maintain mucosal blood flow, which is vital for tissue health and repair. nih.govscilit.comnih.gov The ability of compounds to prevent chemically induced mucosal lesions is a hallmark of cytoprotection, a process often mediated by endogenous prostaglandins. nih.govnih.govemory.edu

Furthermore, the sulfonic acid moiety present in this compound suggests a potential role for sulfhydryl (SH) compounds in its mechanism of action. Endogenous SH-containing substances are known to be integral to gastroprotection. nih.govnih.gov They are believed to function by scavenging free radicals generated during tissue injury and by supporting the integrity and function of the mucus layer. nih.govmdpi.com The gastroprotective effects of various agents can be counteracted by SH-alkylators, highlighting the importance of these groups in maintaining mucosal defense. nih.gov Therefore, the anti-ulcerogenic action of this compound is likely a multifactorial process involving the strengthening of the mucosal barrier, possibly through the modulation of protective factors like prostaglandins and the contribution of its sulfhydryl-related properties.

Influence of this compound on Gastric Motility and Emptying in Rat Models

Scientific literature reviewed does not currently contain specific studies investigating the direct influence of isolated this compound on gastric motility and gastric emptying in rat models.

However, research on ginger extracts and other active constituents provides some context on how related compounds affect gastrointestinal function. For example, studies on ginger as a whole have shown that it can accelerate gastric emptying and stimulate antral contractions in healthy human subjects. nih.gov In animal models, certain ginger components, including frontiersin.org-gingerol and frontiersin.org-shogaol, have been found to enhance the transport of a charcoal meal in mice, which is indicative of increased gastrointestinal motility. nih.gov Conversely, other studies have reported that ginger extract and frontiersin.org-gingerol can inhibit acetylcholine-induced contractions in isolated segments of the rat small intestine, suggesting a potential relaxant effect. plos.org

These findings indicate that different compounds within ginger may exert varied and sometimes opposing effects on gastrointestinal muscle contractility. Without direct experimental data on this compound, its specific role in modulating gastric motility and emptying in rats remains an area for future investigation.

Potential Anti-inflammatory and Antioxidant Activities Associated with Sulfonic Acid Compounds

While direct studies on the anti-inflammatory and antioxidant activities of this compound are limited, the chemical nature of sulfonic acid-containing compounds suggests a potential for such bioactivities. The sulfonic acid group is a key feature in various molecules known to possess significant antioxidant and anti-inflammatory properties.

For instance, a series of synthesized (hetero)arylethenesulfonyl fluorides demonstrated that the presence of the sulfonyl fluoride (B91410) group (SO₂F) was crucial for enhancing both antioxidant and anti-inflammatory activities. nih.gov Structure-activity relationship (SAR) studies revealed that compounds with electron-donating groups on the phenyl ring had excellent antioxidant properties, while those with electron-withdrawing groups were potent anti-inflammatory agents. nih.gov This indicates that the sulfonic acid moiety can be a central component of pharmacologically active molecules.

In the realm of antioxidant assays, the compound 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as ABTS, is a widely used radical cation for determining the antioxidant capacity of various substances. nih.gov The very structure of this analytical reagent is based on a sulfonic acid, underscoring the role of this functional group in redox reactions. Furthermore, many organosulfur compounds, a class that includes sulfonic acids, are recognized for their special properties in chemical reactions and biological systems. Sulfhydryl (SH) compounds, in particular, are known to act as potent antioxidants that scavenge free radicals, a key mechanism in both gastroprotection and anti-inflammatory responses. nih.govnih.gov

Given that inflammation and oxidative stress are often interlinked with conditions like gastric ulceration, the potential for this compound to exhibit these properties warrants further investigation.

Comparative Bioactivity Studies of this compound with Related Phytocompounds

Relative Antiproliferative Potency of this compound Compared to 6-Shogaol

There is currently a lack of available scientific studies evaluating the antiproliferative or cytotoxic activity of this compound against cancer cell lines. Therefore, a direct comparison of its potency with 6-Shogaol cannot be made at this time.

In contrast, 6-Shogaol has been extensively studied and is well-documented as a potent antiproliferative and pro-apoptotic agent across a wide range of cancer models. nih.gov It often exhibits greater potency than its precursor, 6-gingerol (B72531), and other related compounds. The antiproliferative activity of 6-Shogaol is attributed to its α,β-unsaturated carbonyl group, which makes it highly reactive.

Studies have shown that 6-Shogaol effectively inhibits the growth of various cancer cells, including those of the colon, breast, and liver, with IC₅₀ values often in the low micromolar range. nih.gov Notably, 6-Shogaol has demonstrated selectivity, showing significant toxicity to cancer cells while having minimal effect on non-cancerous cells. nih.gov For instance, at a concentration of 80 μM, 6-Shogaol reduced the viability of SW480 and SW620 colon cancer cells by 95% and 90% respectively, while only reducing the viability of normal fibroblast cells by 17%.

Table 1: Reported Antiproliferative Activity (IC₅₀) of 6-Shogaol in Various Cancer Cell Lines

| Cell Line | Cancer Type | 6-Shogaol IC₅₀ (μM) | Reference |

|---|---|---|---|

| SW480 | Colon Adenocarcinoma | ~20 | |

| SW620 | Colon Adenocarcinoma (Metastatic) | ~20 | |

| MCF-7 | Breast Cancer | 15.4 ± 1.2 | |

| MDA-MB-231 | Breast Cancer | 15.8 ± 0.9 | |

| T47D | Breast Cancer | 0.5 ± 0.1 | nih.gov |

Without experimental data on this compound, it remains unknown whether it possesses similar antiproliferative properties.

Relative Anti-ulcer Activity of this compound Compared to 6-Gingerol and 6-Shogaol

Comparative studies focusing on the prevention of HCl/ethanol-induced gastric lesions in rat models have provided clear insights into the relative anti-ulcer efficacy of this compound. Research has explicitly shown that this compound possesses more potent anti-ulcer activity than both 6-Gingerol and 6-Shogaol. nih.govfrontiersin.org

Both 6-Gingerol and 6-Shogaol are recognized for their protective effects against gastric damage. They have been shown to significantly reduce the formation of aspirin-induced gastric ulcers, an effect linked to the reduction of inflammatory mediators. However, when directly compared in a model of chemically-induced gastric lesions, this compound emerged as the most powerful anti-ulcer agent among the three. nih.govfrontiersin.org This superior activity highlights its potential as a significant gastroprotective compound isolated from ginger.

Table 2: Qualitative Comparison of Anti-ulcer Activity in an HCl/Ethanol-Induced Lesion Model

| Compound | Relative Anti-ulcer Potency | Reference |

|---|---|---|

| This compound | Most Potent | nih.govfrontiersin.org |

| 6-Shogaol | Less Potent than this compound | nih.govfrontiersin.org |

| 6-Gingerol | Less Potent than this compound | nih.govfrontiersin.org |

The structural difference, particularly the presence of the sulfonic acid group in this compound in place of the hydroxyl or α,β-unsaturated ketone moieties in 6-Gingerol and 6-Shogaol, respectively, is likely responsible for this enhanced anti-ulcerogenic efficacy.

Occurrence and Formation of 6 Gingesulfonic Acid in Botanical Sources

Presence of 6-Gingesulfonic Acid in Zingiber officinale (Ginger)

This compound has been identified and isolated from the dried rhizome of Zingiber officinale, commonly known as ginger. nih.gov Its initial discovery was reported in a 1992 study that examined ginger cultivated and processed in Taiwan. nih.gov The compound was isolated while investigating the anti-ulcer principles of the ginger rhizome. nih.gov However, subsequent research has significantly clarified the context of its presence, revealing it to be a product of specific post-harvest treatments rather than a natural constituent of the plant. rmit.edu.vnhkbu.edu.hk Studies utilizing ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) have been instrumental in analyzing the chemical profile of ginger and identifying compounds like this compound. rmit.edu.vnhkbu.edu.hk

Mechanism of this compound Formation during Post-Harvest Processing

The primary mechanism for the formation of this compound is the chemical transformation of 6-shogaol (B1671286), a compound naturally present in dried ginger. rmit.edu.vnhkbu.edu.hknih.gov This transformation is induced by sulfur fumigation, a practice used in the post-harvest handling of ginger to preserve color and prevent spoilage from insects and mold. nih.gov

The process is chemically described as an electrophilic addition of 6-shogaol to sulfurous acid. rmit.edu.vnhkbu.edu.hkresearchgate.net During sulfur fumigation, sulfur dioxide gas reacts with moisture present in the ginger, forming sulfurous acid. The α,β-unsaturated ketone structure in 6-shogaol is susceptible to this electrophilic attack, leading to the formation of the sulfonated derivative, this compound. rmit.edu.vnhkbu.edu.hknih.gov The structure of this compound has been definitively elucidated through methods including chromatographic separation, nuclear magnetic resonance (NMR) analysis, and chemical synthesis. nih.govacs.org Researchers have successfully synthesized this compound in a laboratory setting by reacting 6-shogaol with sodium bisulfite, further confirming the transformation mechanism. nih.govacs.org

Distinction of this compound from Truly Naturally Occurring Compounds

A critical distinction must be made between this compound and the truly natural phytochemicals of ginger. While found in some commercial ginger products, this compound is now understood to be a "sulphur fumigation-induced artificial derivative" and not a naturally occurring component. rmit.edu.vnhkbu.edu.hkresearchgate.net Its presence serves as a distinct chemical marker indicating that the ginger has undergone this specific type of processing. rmit.edu.vnhkbu.edu.hk

This contrasts with compounds such as gingerols and shogaols. Gingerols are the major pungent principles in fresh ginger. compoundchem.compeakscientific.com Through processes like drying or heating, gingerols undergo a dehydration reaction to form shogaols, which are about twice as pungent. compoundchem.compeakscientific.com This conversion is a well-known transformation that occurs under general processing conditions. The formation of this compound, however, requires the specific introduction of a sulfur-containing reagent, which does not occur naturally. rmit.edu.vnhkbu.edu.hknih.gov Therefore, it is classified as an artifact of a specific artificial treatment rather than a product of natural maturation, drying, or heating.

Advanced Research Perspectives and Future Directions for 6 Gingesulfonic Acid

Computational Chemistry and Molecular Modeling Studies of 6-Gingesulfonic Acid

Computational chemistry and molecular modeling offer powerful tools to predict and analyze the interactions of bioactive compounds with biological targets, providing insights that can guide further experimental research. While specific computational studies on this compound are not extensively documented in publicly available literature, the existing research on its structural analogues, such as 6-gingerol (B72531) and 6-shogaol (B1671286), provides a foundational framework for understanding its potential molecular behavior.

Ligand-Protein Interaction Analysis for this compound (e.g., Estrogen Receptor, Plasmodium falciparum Lactate (B86563) Dehydrogenase)

Direct ligand-protein interaction analyses for this compound are limited. However, computational docking studies on its parent compounds, 6-gingerol and 6-shogaol, against various protein targets, including the human Estrogen Receptor Alpha (ERα), offer valuable predictive insights.

Estrogen Receptor (ERα): Molecular docking simulations have been used to evaluate the binding affinity of ginger-derived compounds to ERα, a key target in hormone-dependent cancers. researchgate.net In one study, 6-gingerol and 6-shogaol were docked into the active site of ERα. researchgate.net The results showed that 6-gingerol formed hydrogen bonds with the amino acid residues Glu353 and Arg394. researchgate.net While both 6-gingerol and 6-shogaol demonstrated binding potential, their calculated binding energies were less favorable than that of the established antagonist, Tamoxifen. researchgate.net These findings suggest that while ginger compounds can interact with the ERα binding pocket, their affinity may be lower than conventional therapeutics. researchgate.net Given the structural similarity, it could be hypothesized that this compound might also fit within the ERα binding pocket. The introduction of the sulfonic acid group (-SO₃H), a strong hydrogen bond donor and acceptor, could potentially alter the interaction profile, possibly forming different or stronger connections with polar residues within the receptor site. The binding of a ligand to the estrogen receptor can induce conformational changes that affect the receptor's interaction with the transcriptional machinery. nih.gov

Plasmodium falciparum Lactate Dehydrogenase (PfLDH): The lactate dehydrogenase enzyme of the malaria parasite Plasmodium falciparum (PfLDH) is a crucial enzyme for the parasite's energy metabolism, making it a significant target for antimalarial drugs. plos.orgnih.gov The parasite is heavily dependent on glycolysis for energy, and PfLDH is vital for regenerating the NAD+ required for this pathway to continue. plos.orgnih.gov Docking studies are a key strategy for identifying potential inhibitors of PfLDH. plos.orgnih.gov While no specific docking studies involving this compound and PfLDH are currently published, the known interaction of other compounds with the enzyme's NADH binding pocket suggests a potential mechanism. plos.org For this compound to be a potential inhibitor, it would need to effectively bind within the active site, likely competing with the natural substrate or cofactor. Future molecular modeling studies could elucidate whether the unique structure of this compound, particularly its sulfonic acid moiety, confers any specific binding advantages or disadvantages within the PfLDH active site compared to other ginger compounds or known inhibitors.

Structure-Activity Relationship (SAR) Investigations of this compound and Analogues

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity, guiding the design of more potent analogues. For ginger compounds, SAR studies have focused on how modifications to different parts of the molecule affect their properties. figshare.com These studies have highlighted the importance of the alkyl chain length, the stereochemistry, and the functional groups in the phenyl ring head section for biological activity. figshare.com

For this compound and its analogues, the key structural features for SAR investigation would include:

The Vanillyl Group: The 4-hydroxy-3-methoxyphenyl group is a common feature in gingerols and related compounds and is known to be important for antioxidant and other activities.

The Alkyl-Keto-Sulfonic Acid Chain: The length of the alkyl chain (n-hexyl in this compound) is a critical determinant of lipophilicity and can significantly impact how the molecule interacts with cell membranes and protein binding pockets. figshare.com The presence of the ketone at position 3 and the sulfonic acid group at position 5 are unique features. The sulfonic acid group, in particular, dramatically increases the polarity of the molecule compared to 6-gingerol. This change would be expected to profoundly affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with specific binding sites. A comparative study on the anti-ulcer activity of this compound, 6-gingerol, and 6-shogaol found that this compound had more potent effects, suggesting the sulfonic acid moiety is crucial for this specific biological activity. nih.govnih.gov

| Feature | 6-Gingerol Analogue | This compound | Potential SAR Implication |

| Head Group | 4-hydroxy-3-methoxyphenyl | 4-hydroxy-3-methoxyphenyl | Hydrogen bonding capability, antioxidant activity. |

| Linker | β-hydroxy ketone | β-keto sulfonic acid | The sulfonic acid group introduces high polarity and strong hydrogen bonding capacity, likely altering receptor interactions and pharmacokinetic properties. nih.govnih.gov |

| Tail Group | n-pentyl | n-pentyl | Optimal alkyl chain length is crucial for binding affinity and biofilm inhibition in gingerol analogues. figshare.com |

Exploration of Bioactive Analogues and Sulfonic Acid Derivatives of this compound

Research into the chemical constituents of ginger (Zingiber officinale) has led to the isolation of not only this compound but also other related sulfonic acid derivatives. From the rhizomes of Zingiber officinale, two other new gingerol derivatives, nih.gov-gingesulfonic acid and figshare.com-gingesulfonic acid, have been isolated and identified. researchgate.net

The structures of these analogues were determined using comprehensive spectroscopic analysis, including High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The IR spectra for these compounds showed characteristic absorption bands for hydroxyl, carbonyl, and sulfonic acid functional groups. researchgate.net Their discovery indicates that a series of gingesulfonic acids with varying alkyl chain lengths exists in ginger, analogous to the series of gingerols, shogaols, and paradols. researchgate.netnih.gov This finding opens up avenues for investigating how the length of the alkyl side chain in these sulfonic acid derivatives influences their biological activities, such as the anti-ulcer effects observed for this compound. nih.gov The luminescent properties of related ginger compounds like 6-gingerol have also been noted, suggesting potential applications in analytical assays. redalyc.org

| Compound | Molecular Formula | Key Structural Feature | Source |

| This compound | C₁₇H₂₆O₆S | Decane chain with sulfonic acid at C-5 | Zingiber officinale nih.govresearchgate.net |

| nih.gov-Gingesulfonic acid | C₁₉H₃₀O₆S | Dodecane chain with sulfonic acid at C-5 | Zingiber officinale researchgate.net |

| figshare.com-Gingesulfonic acid | C₂₁H₃₄O₆S | Tetradecane chain with sulfonic acid at C-5 | Zingiber officinale researchgate.net |

Methodological Advancements in Characterization and Analysis of this compound in Complex Matrices

The identification and quantification of this compound within complex biological matrices like ginger extracts require sophisticated analytical techniques. Its initial isolation and structural elucidation were accomplished through a combination of chromatographic and spectroscopic methods. nih.gov

Researchers used techniques such as column chromatography to separate the compound from other numerous constituents in the ginger rhizome. researchgate.net The structural confirmation relied heavily on physicochemical evidence. nih.govnih.gov Key analytical methods include:

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the precise carbon-hydrogen framework of the molecule, including the position of the sulfonic acid group on the alkyl chain and the structure of the vanillyl moiety. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry provides the exact molecular weight and elemental composition, allowing for the determination of the molecular formula (C₁₇H₂₆O₆S for this compound). researchgate.netfoodb.ca

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, with characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and sulfonic acid (-SO₃H) functions. researchgate.net

A significant advancement in the context of analyzing this compound comes from studies on sulfur-fumigated ginger. nih.gov Research has shown that this compound can be generated during the post-harvest sulfur fumigation of ginger, a controversial processing method. nih.gov This finding necessitates robust analytical methods to detect and quantify this compound as a potential marker for this type of processing. Chromatographic separation, likely High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry (LC-MS), would be the method of choice for such analyses, allowing for sensitive and specific detection in processed ginger samples.

Implications of this compound Research for Agricultural Practices and Food Science

The study of this compound carries significant implications for both agricultural processing and food science. A key finding is its formation during the sulfur fumigation of ginger rhizomes, a practice used for post-harvest preservation. nih.gov This process, intended to prevent spoilage and pests, induces the generation of this compound from naturally occurring ginger compounds, likely through a reaction involving 6-shogaol. nih.gov

This has several consequences:

Quality Marker: this compound can serve as a chemical marker indicating that ginger has undergone sulfur fumigation. nih.gov This is important for regulatory purposes and for consumers who may prefer non-fumigated products.

Alteration of Bioactive Profile: The conversion of other bioactive compounds like 6-shogaol into this compound alters the chemical profile of the ginger. nih.gov Studies have shown that this compound has significantly weaker antiproliferative activity against tumor cells compared to 6-shogaol, suggesting that sulfur fumigation may diminish some of the potential health-promoting properties of ginger. nih.gov The processing method, including drying and extraction temperatures, is known to significantly alter the content of bioactive compounds like 6-shogaol. nih.govekosfop.or.kr

Food Authenticity and Processing: The presence of this compound has been noted in ginger originating from Taiwan, where it was first isolated as a potent anti-ulcer principle. nih.govnih.gov Its natural occurrence, as well as its formation through processing, makes it a compound of interest in food science for understanding how different cultivation and processing methods (e.g., drying, extraction, fumigation) affect the final chemical composition and potential bioactivity of ginger products. nih.govfoodb.ca

Theoretical Frameworks for Elucidating the Biological Role of this compound

Elucidating the biological role of this compound can be approached through several theoretical frameworks grounded in its chemical structure and known activities.

One primary framework is based on structural analogy to other well-studied ginger compounds like 6-gingerol and 6-shogaol. researchgate.net These molecules share the same vanillyl head group and a similar alkyl chain, which are known to contribute to various biological effects, including antioxidant and anti-inflammatory activities. nih.govmdpi.com The theoretical basis is that this compound likely interacts with some of the same biological pathways. However, the introduction of the highly polar sulfonic acid group represents a significant chemical modification.

This leads to a second framework centered on the physicochemical modifications imparted by the sulfonic acid moiety. Sulfonic acids are strong acids and are typically ionized at physiological pH. This has several theoretical implications:

Altered Pharmacokinetics: The increased water solubility and polarity compared to 6-gingerol would drastically change the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacokinetic studies in rats have shown that this compound is absorbed and eliminated more slowly than 6-shogaol. nih.gov

Modified Receptor Interactions: The negatively charged sulfonate group can act as a strong hydrogen bond acceptor and participate in ionic interactions. This could enable it to bind to different sites on target proteins or to bind with different affinity and specificity to the same sites as its non-sulfonated analogues. The potent anti-ulcer activity of this compound, which surpasses that of 6-gingerol and 6-shogaol, strongly supports this framework, suggesting the sulfonic acid group is key to its interaction with targets related to gastric protection. nih.govnih.gov

A third framework involves its role as a biomarker . Its identification as a product of sulfur fumigation provides a theoretical basis for its use as an indicator of specific agricultural processing methods. nih.gov Furthermore, its detection in ginger could make it a potential biomarker for the consumption of ginger products. foodb.ca

Q & A

Basic Research Questions

Q. What are the primary natural sources of 6-Gingesulfonic acid, and how is it extracted for laboratory studies?

- Methodological Answer : this compound is isolated from the rhizomes of Zingiber officinale (common ginger). Laboratory extraction typically involves solvent-based methods (e.g., ethanol or methanol extraction) followed by chromatographic purification using silica gel or reverse-phase columns. The compound’s presence is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are used to confirm the structural identity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are standard. For example, Kato et al. (1984) used NMR to identify the sulfonic acid group and aromatic protons, while Chen et al. (1986) applied HPLC-MS for purity validation .

Q. How does this compound’s anti-ulcer activity compare to other ginger-derived compounds like 6-gingerol?

- Methodological Answer : Comparative studies involve in vivo models (e.g., rat ethanol-induced ulcer assays). This compound exhibits weaker pungency but stronger anti-ulcer effects than 6-gingerol, as shown in dose-response experiments with histopathological analysis of gastric mucosa .

Advanced Research Questions

Q. What experimental challenges arise in isolating this compound from natural sources, and how can they be addressed?

- Methodological Answer : Challenges include low yield and co-elution with structurally similar compounds (e.g., gingerglycolipids). Solutions involve optimizing solvent polarity during extraction and employing advanced chromatographic techniques like preparative HPLC with UV/Vis or evaporative light scattering detection (ELSD) .

Q. How can researchers reconcile discrepancies in reported efficacy of this compound across different in vivo models?

- Methodological Answer : Variability may stem from differences in animal models (e.g., stress-induced vs. drug-induced ulcers) or dosing regimens. To address this, standardize protocols (e.g., OECD guidelines) and perform meta-analyses comparing outcomes across studies. Contradictions should be analyzed via sensitivity testing and subgroup stratification .

Q. What methodological considerations are critical when designing dose-response studies for this compound’s hypoglycemic effects?

- Methodological Answer : Key considerations include:

- Model selection : Use genetically modified diabetic rodents or glucose tolerance tests in healthy models.

- Endpoint validation : Measure insulin sensitivity (HOMA-IR) or glucose transporter activity.

- Controls : Include positive controls (e.g., metformin) and account for circadian rhythm effects on glucose metabolism .

Q. How can systematic reviews assess the quality of existing studies on this compound’s bioactivity?

- Methodological Answer : Follow PRISMA guidelines to evaluate study bias, reproducibility, and statistical rigor. Use tools like GRADE to rank evidence quality, focusing on confounders (e.g., solvent choice in in vitro assays) and publication bias. Cross-reference chemical synthesis protocols (e.g., Kato et al., 1984) to verify compound integrity across studies .

Q. What strategies are effective in analyzing this compound’s stability under varying pH conditions for pharmacokinetic studies?

- Methodological Answer : Conduct forced degradation studies using buffers at pH 1–9 (simulating gastrointestinal conditions) and monitor stability via HPLC-UV. For unstable derivatives, consider prodrug formulations or encapsulation in lipid-based nanoparticles. Data should be analyzed using kinetic models (e.g., first-order decay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.